DPB-Installed GABA Uptake Inhibitor SKF-89976A Exhibits ~20- to 100-Fold Greater Potency Than Parent Nipecotic Acid
The 4,4-diphenyl-3-butenyl (DPB) group, when installed onto nipecotic acid via alkylation with 4,4-diphenyl-3-butenyl bromide, yields SKF-89976A, which is approximately 20 times more potent than the parent amino acid nipecotic acid as an inhibitor of [³H]GABA uptake in vitro [1]. A subsequent comprehensive pharmacological reference reports this enhancement as 'about a hundred fold more potent' compared to nipecotic acid in neuronal and astrocyte transport assays [2]. Quantitative IC₅₀ data confirm this differentiation: SKF-89976A inhibits human GAT-1 with an IC₅₀ of 0.13–0.28 μM , whereas (±)-nipecotic acid inhibits hGAT-1 with an IC₅₀ of 8 μM , representing a ~29- to 62-fold improvement in target engagement.
| Evidence Dimension | Inhibition of human GAT-1 GABA transporter (IC₅₀) |
|---|---|
| Target Compound Data | SKF-89976A (derived from 4,4-diphenyl-3-butenyl bromide) IC₅₀ = 0.13–0.28 μM at hGAT-1 |
| Comparator Or Baseline | (±)-Nipecotic acid IC₅₀ = 8 μM at hGAT-1 |
| Quantified Difference | 29- to 62-fold lower IC₅₀ (higher potency); literature consensus ~20- to 100-fold enhancement |
| Conditions | hGAT-1 expressed in CHO cells or HEK cells; [³H]GABA uptake inhibition assay |
Why This Matters
This potency differential is the primary driver for procuring 4,4-diphenyl-3-butenyl bromide rather than using a simpler alkylating agent that cannot deliver the DPB pharmacophore, as the parent amino acid lacks oral bioavailability and sufficient CNS target engagement.
- [1] Krogsgaard-Larsen P, Frølund B, Frydenvang K. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Curr Pharm Des. 2000;6(12):1193-1209. — Referencing Yunger LM, et al. J Pharmacol Exp Ther. 1984;228:109. View Source
- [2] Davies JA. SKF89976A, A Highly Potent GABA Transport Inhibitor Capable of Crossing the Blood–Brain Barrier. xPharm: The Comprehensive Pharmacology Reference. 2007:1-2. View Source
